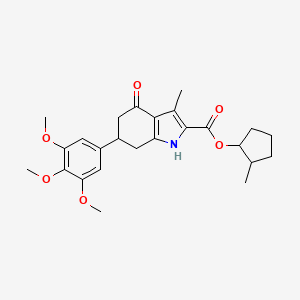

![molecular formula C19H20N2O3 B4580522 2-甲氧基-N-[2-(6-甲氧基-1H-吲哚-3-基)乙基]苯甲酰胺](/img/structure/B4580522.png)

2-甲氧基-N-[2-(6-甲氧基-1H-吲哚-3-基)乙基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of related benzamide compounds often involves the formation of amide bonds between benzoyl derivatives and amines or the modification of existing benzamide structures to introduce functional groups such as methoxy or ethyl chains. For instance, benzamides derived from N,N-disubstituted ethylenediamines and aminopyrrolidines have been synthesized to explore their neuroleptic activities, demonstrating the versatility of synthetic approaches in modifying benzamide structures for potential therapeutic use (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamides can significantly influence their biological activities. X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the molecular geometries of benzamide derivatives, providing insights into their conformational preferences and electronic properties. Such studies have revealed the importance of geometric and electronic configurations in determining the reactivity and interaction of benzamides with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution, which can alter their chemical and biological properties. The reactivity of benzamide compounds can be attributed to the presence of functional groups that participate in chemical transformations, leading to the formation of new compounds with potentially enhanced pharmacological activities.

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting point, and crystalline form, are crucial for their application in drug development. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability. For example, polymorphism in benzamide derivatives can lead to differences in solubility and melting points, which are important considerations in pharmaceutical formulations (Yanagi et al., 2000).

科学研究应用

合成和抗精神病活性

Iwanami 等人 (1981) 的一项研究重点关注苯甲酰胺作为潜在抗精神病药的合成,评估了它们对大鼠刻板行为的抑制作用。该研究重点介绍了各种苯甲酰胺衍生物的合成和评估,展示了结构与活性之间的相关性,这可能会为开发具有更少副作用的精神病治疗药物提供信息 (Iwanami 等人,1981 年)。

选择性组蛋白脱乙酰酶抑制剂

Lee 等人 (2018) 开发了 5-芳酰吲哚基取代的异羟肟酸,展示了对组蛋白脱乙酰酶 6 (HDAC6) 的有效抑制选择性。该化合物显示出阿尔茨海默病治疗的希望,突出了其神经保护活性以及穿过血脑屏障的能力 (Lee 等人,2018 年)。

放射性配体的合成高产率

Bobeldijk 等人 (1990) 描述了苯甲酰胺衍生物的高产率合成,包括 (S)-BZM 和 (S)-IBZM,用于制备放射性配体,如 (S)-123I-IBZM。这项工作强调了这些化合物在医学影像和诊断中的重要性 (Bobeldijk 等人,1990 年)。

抗精神病药和多巴胺拮抗剂

Högberg 等人 (1990) 的研究探索了苯甲酰胺衍生物的合成和抗多巴胺能特性,强调了它们作为抗精神病药的潜力。该研究支持结构修饰在增强治疗功效和最小化副作用中的重要性 (Högberg 等人,1990 年)。

超分子堆积基序

Lightfoot 等人 (1999) 在苯甲酰胺衍生物中发现了新的超分子堆积基序,提出了可能与柱状液晶和材料科学相关的新的组织模式 (Lightfoot 等人,1999 年)。

属性

IUPAC Name |

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJDCMNKWGCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)

![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)